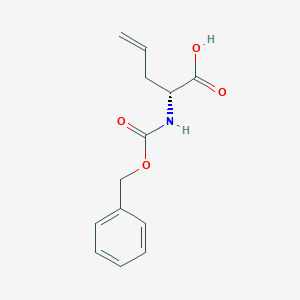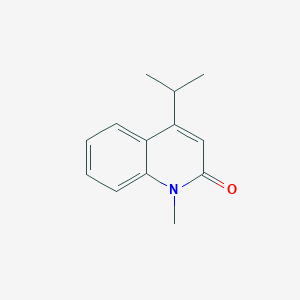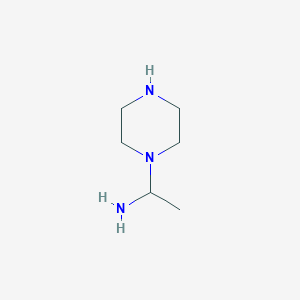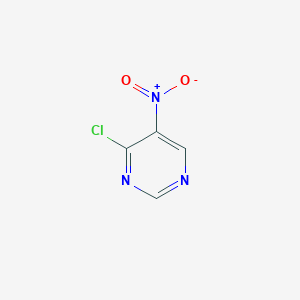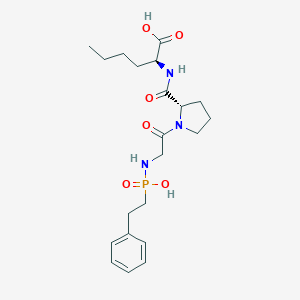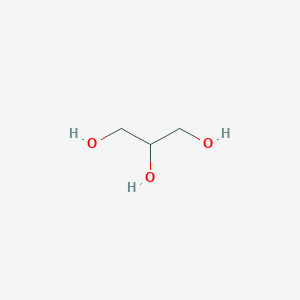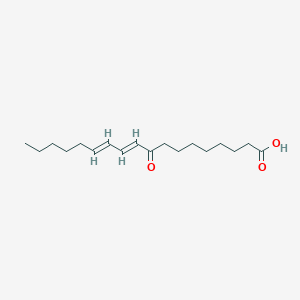
Pimozide N-Oxide
Vue d'ensemble
Description
Pimozide N-Oxide is a derivative of Pimozide , which is an antipsychotic used to manage debilitating motor and phonic tics in patients with Tourette’s Disorder . It is a diphenylbutylpiperidine that is effective as an antipsychotic agent and as an alternative to haloperidol for the suppression of vocal and motor tics in patients with Tourette syndrome .
Synthesis Analysis
The synthesis of N-oxides like Pimozide N-Oxide involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation, yielding N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .Molecular Structure Analysis
The molecular formula of Pimozide N-Oxide is C28H29F2N3O2 . The average molecular weight is 477.5456 .Chemical Reactions Analysis
Pimozide, from which Pimozide N-Oxide is derived, has been found to possess typical neuroleptic properties with a profile more akin to that of haloperidol than chlorpromazine . It seems to be a specific blocker of central dopamine receptors, increasing turnover of brain dopamine but not noradrenaline .Applications De Recherche Scientifique
Electrooxidation and Analytical Applications
Pimozide undergoes electrooxidation, which has been utilized in analytical chemistry for its determination in pharmaceutical formulations and biological fluids. Ozkan, Ozkan, and Şentürk (2002) developed a method using differential pulse voltammetry and high-performance liquid chromatography with electrochemical detection (HPLC-EC) for this purpose, highlighting its application in analytical testing of pimozide concentrations in various mediums (Ozkan, Ozkan, & Şentürk, 2002).
Dermatologic Practice
Pimozide has shown efficacy in dermatologic applications. Lorenzo and Koo (2004) discussed its use in treating conditions like monosymptomatic hypochondriacal psychoses and delusions of parasitosis, illustrating its versatility beyond psychiatric applications (Lorenzo & Koo, 2004).
Cancer Research
There is growing interest in pimozide's potential in cancer treatment. Elmaci and Altinoz (2018) explored its tumoricidal activity, mechanisms of action, and its potential for treating drug-resistant cancers and glioblastoma (Elmaci & Altinoz, 2018).
Neurological Applications
In the context of Tourette syndrome, pimozide's effects on cognition and its interaction with comorbid conditions like attention deficit hyperactivity disorder (ADHD) have been studied. Sallee, Sethuraman, and Rock (1994) provided insights into its cognitive impacts in children with Tourette syndrome (Sallee, Sethuraman, & Rock, 1994).
Metabolic Pathways
Chapron et al. (2020) investigated the metabolism of pimozide, identifying novel pathways and mechanisms, which could have implications for understanding its pharmacokinetics and interactions with other substances (Chapron et al., 2020).
Safety And Hazards
Orientations Futures
While Pimozide is a well-studied drug used to treat the tics caused by Tourette Syndrome , there is still a need for trials of longer duration to investigate the longer-term effects of Pimozide and its derivatives . Additionally, Pimozide has been found to suppress the growth of brain tumors by targeting STAT3 , suggesting potential future directions in cancer treatment research.
Propriétés
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNBLOUWOJISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148496 | |
| Record name | Pimozide N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimozide N-Oxide | |
CAS RN |
1083078-88-9 | |
| Record name | Pimozide N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimozide N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMOZIDE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



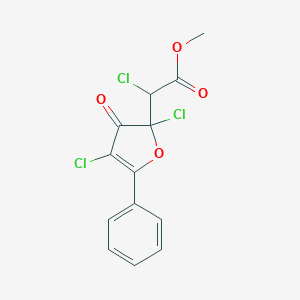
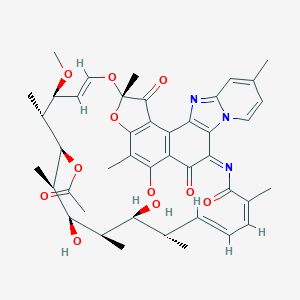
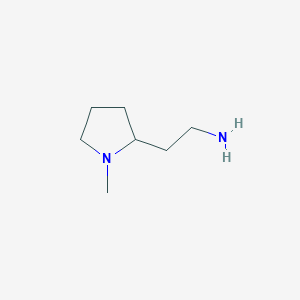
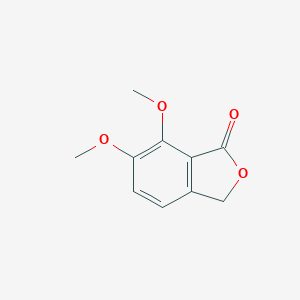
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
